2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a furan ring, a pyrazole ring, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with a phenol derivative to form the furan-2-carbonyloxyphenyl intermediate. This intermediate is further reacted with an oxoethyl compound under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Pyrazole derivatives: Compounds with a pyrazole ring that have similar biological activities.
Isoindole derivatives: Compounds with an isoindole structure that are used in medicinal chemistry.
Uniqueness
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of furan, pyrazole, and isoindole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C33H23N3O9 |
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Molecular Weight |
605.5 g/mol |
IUPAC Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C33H23N3O9/c1-19-28(31(40)36(34(19)2)22-7-4-3-5-8-22)35-29(38)24-15-12-21(17-25(24)30(35)39)32(41)44-18-26(37)20-10-13-23(14-11-20)45-33(42)27-9-6-16-43-27/h3-17H,18H2,1-2H3 |
InChI Key |
TXDQVHVRACJPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=CO6 |
Origin of Product |
United States |
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